molecular formula C14H11Cl2NO2 B5791909 4-methylphenyl 3,4-dichlorophenylcarbamate CAS No. 2204-74-2

4-methylphenyl 3,4-dichlorophenylcarbamate

Cat. No.: B5791909
CAS No.: 2204-74-2
M. Wt: 296.1 g/mol
InChI Key: YGOZWJLOFNGIEV-UHFFFAOYSA-N
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Description

4-methylphenyl 3,4-dichlorophenylcarbamate is a chemical compound with the molecular formula C14H12Cl2NO2. It is known for its applications in various fields, including chemistry, biology, and industry. This compound is characterized by the presence of a carbamate group, which is a functional group commonly found in pesticides and pharmaceuticals.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 4-methylphenyl 3,4-dichlorophenylcarbamate typically involves the reaction of 4-methylphenol with 3,4-dichlorophenyl isocyanate. The reaction is carried out under controlled conditions, often in the presence of a catalyst to facilitate the formation of the carbamate linkage. The reaction conditions, such as temperature and solvent, are optimized to achieve high yield and purity of the product.

Industrial Production Methods

In industrial settings, the production of this compound may involve large-scale batch or continuous processes. The use of automated reactors and precise control of reaction parameters ensures consistent quality and efficiency. The compound is then purified through techniques such as crystallization or chromatography to remove any impurities.

Chemical Reactions Analysis

Types of Reactions

4-methylphenyl 3,4-dichlorophenylcarbamate undergoes various chemical reactions, including:

    Oxidation: The compound can be oxidized to form corresponding quinones or other oxidized derivatives.

    Reduction: Reduction reactions can convert the carbamate group to amines or other reduced forms.

    Substitution: The aromatic rings in the compound can undergo electrophilic or nucleophilic substitution reactions, leading to the formation of various substituted derivatives.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).

    Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are used.

    Substitution: Reagents like halogens (e.g., chlorine, bromine) or nucleophiles (e.g., hydroxide ions) are employed under appropriate conditions.

Major Products Formed

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield quinones, while reduction can produce amines. Substitution reactions result in various substituted aromatic compounds.

Scientific Research Applications

4-methylphenyl 3,4-dichlorophenylcarbamate has several scientific research applications:

    Chemistry: It is used as an intermediate in the synthesis of other complex organic molecules.

    Biology: The compound is studied for its potential biological activities, including its effects on enzymes and cellular processes.

    Medicine: Research explores its potential as a pharmaceutical agent, particularly in the development of new drugs.

    Industry: It is utilized in the production of pesticides and other agrochemicals due to its effectiveness in controlling pests.

Mechanism of Action

The mechanism of action of 4-methylphenyl 3,4-dichlorophenylcarbamate involves its interaction with specific molecular targets. The compound can inhibit the activity of certain enzymes, leading to disruptions in metabolic pathways. For example, it may interfere with the function of acetylcholinesterase, an enzyme crucial for nerve signal transmission, resulting in neurotoxic effects on pests.

Comparison with Similar Compounds

Similar Compounds

    Methyl-N-(3,4-dichlorophenyl)carbamate (Swep): Similar in structure and used as a herbicide.

    3-(3,4-dichlorophenyl)-1,1-dimethylurea (Diuron): Another herbicide with a similar aromatic structure.

    3-(3,4-dichlorophenyl)-1-methoxy-1-methylurea (Linuron): A herbicide with comparable properties.

Uniqueness

4-methylphenyl 3,4-dichlorophenylcarbamate is unique due to its specific substitution pattern on the aromatic rings, which imparts distinct chemical and biological properties. Its effectiveness as a pesticide and potential pharmaceutical applications make it a valuable compound in various fields.

Properties

IUPAC Name

(4-methylphenyl) N-(3,4-dichlorophenyl)carbamate
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C14H11Cl2NO2/c1-9-2-5-11(6-3-9)19-14(18)17-10-4-7-12(15)13(16)8-10/h2-8H,1H3,(H,17,18)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

YGOZWJLOFNGIEV-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=CC=C(C=C1)OC(=O)NC2=CC(=C(C=C2)Cl)Cl
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C14H11Cl2NO2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

296.1 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

2204-74-2
Record name P-TOLYL N-(3,4-DICHLOROPHENYL)CARBAMATE
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